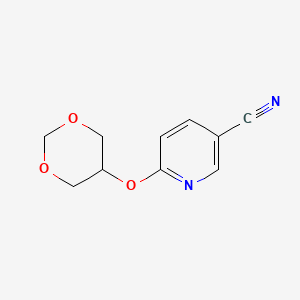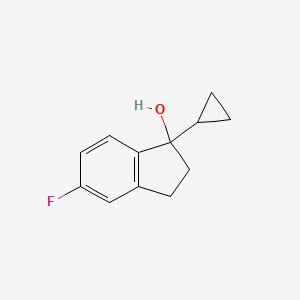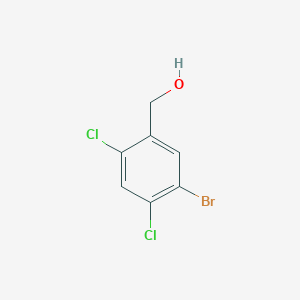
(S)-N,N-二甲基(吡咯烷-2-基)甲胺盐酸盐
描述
The compound is a derivative of pyrrolidine , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, palladium-catalyzed alkene carboamination and carboalkoxylation reactions have been developed .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, pyridin-2-yl(pyrrolidin-2-yl)methanamine, the molecular weight is 177.25 g/mol .科学研究应用
化学合成中的催化剂
化合物 “(S)-N,N-二甲基(吡咯烷-2-基)甲胺盐酸盐” 可用作各种化学合成过程中的催化剂或前体。 例如,它可能参与杂环异氰酸酯的形成,这些异氰酸酯是合成取代吡啶-2-基和喹啉-2-基化合物的中间体 .
药物发现
吡咯烷衍生物以其在药物发现中的多功能性而闻名。 它们可以被设计成以高效力结合特定靶标,同时最大程度地减少对其他受体的有害活性 。所述化合物可能被用于合成具有选择性活性的新型治疗剂。
膦配体的先驱
膦配体在催化不对称格氏试剂交叉偶联反应中至关重要。 所述化合物可用作合成这些配体的先驱,促进各种不对称合成反应 .
生物靶点的抑制
在药物化学领域,吡咯烷衍生物已被合成作为潜在的抗阿尔茨海默病药物,对 BACE1(参与该疾病进展的酶)具有选择性。 该化合物可用于探索对生物靶标的类似抑制作用 .
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride . These factors include pH, temperature, and the presence of other molecules.
安全和危害
未来方向
生化分析
Biochemical Properties
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound is known to interact with enzymes such as dipeptidyl peptidase 4, which is involved in the regulation of glucose metabolism . The interaction between (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride and dipeptidyl peptidase 4 can influence the enzyme’s activity, potentially leading to changes in glucose levels in the body. Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways and processes.
Cellular Effects
The effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride on cellular processes are diverse and significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride has been shown to impact the activity of certain signaling pathways, which can lead to changes in cellular responses and functions . Additionally, this compound may alter gene expression patterns, resulting in modifications to cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of action of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and proteins. For example, (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can bind to dipeptidyl peptidase 4, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and subsequent alterations in cellular functions. The precise molecular mechanisms underlying these effects are still being investigated, but they are believed to involve complex biochemical pathways and regulatory processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods . The long-term effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride vary with different dosages in animal models. Research has demonstrated that low doses of this compound can produce beneficial effects, such as improved glucose metabolism and enhanced cellular function . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical processes. It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects and maximize the compound’s efficacy.
Metabolic Pathways
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . The specific metabolic pathways affected by (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride are still being elucidated, but they are believed to involve key enzymes involved in glucose metabolism and other essential biochemical processes.
Transport and Distribution
The transport and distribution of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . The localization and distribution of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can influence its effectiveness and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise subcellular localization of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYCGYUJNRLFNJ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693513 | |
| Record name | N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152113-36-4 | |
| Record name | N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)

![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)
![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)


